molecular formula C24H26N3O4P B14991637 Diethyl {2-(naphthalen-1-ylmethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(naphthalen-1-ylmethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B14991637
M. Wt: 451.5 g/mol
InChI Key: KBCLKDKCLLIYRF-UHFFFAOYSA-N
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Description

DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is known for its ability to form strong bonds with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves a multi-step process. One common method is the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This method is known for its high regioselectivity and excellent yield. The reaction involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while reduction could produce a phosphine oxide.

Scientific Research Applications

DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by mimicking the transition states of their substrates. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both naphthalene and pyridine moieties, along with the oxazole ring, allows for versatile interactions with various biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N3O4P

Molecular Weight

451.5 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(naphthalen-1-ylmethyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C24H26N3O4P/c1-3-29-32(28,30-4-2)24-23(26-17-18-9-8-14-25-16-18)31-22(27-24)15-20-12-7-11-19-10-5-6-13-21(19)20/h5-14,16,26H,3-4,15,17H2,1-2H3

InChI Key

KBCLKDKCLLIYRF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC3=CC=CC=C32)NCC4=CN=CC=C4)OCC

Origin of Product

United States

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